molecular formula C8H12 B14646422 3-Methylhepta-1,3,6-triene CAS No. 56315-18-5

3-Methylhepta-1,3,6-triene

Cat. No.: B14646422
CAS No.: 56315-18-5
M. Wt: 108.18 g/mol
InChI Key: FPFFMFXHRMUXKQ-UHFFFAOYSA-N
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Description

3-Methylhepta-1,3,6-triene is an organic compound with the molecular formula C8H12 and an average mass of 108.184 Da . This triene is of significant interest in synthetic organic chemistry and mechanistic studies, particularly in the field of free radical reactions. It has been identified as a key starting material in the investigation of alkenylperoxyl radicals . Scientific research demonstrates that this compound can undergo regiospecific and stereospecific ring closure upon oxygenation, leading to the formation of 1,2-dioxolane structures . This regiospecificity has been a subject of further theoretical study concerning the ring-closure behavior of alkenyl radicals . The compound's structure, featuring multiple double bonds, makes it a valuable reagent for probing the selectivity and mechanisms of radical cyclizations, providing researchers with insights for developing new synthetic methodologies . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56315-18-5

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3-methylhepta-1,3,6-triene

InChI

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-5,7H,1-2,6H2,3H3

InChI Key

FPFFMFXHRMUXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC=C)C=C

Origin of Product

United States

Mechanistic Investigations of 3 Methylhepta 1,3,6 Triene Reactivity

Free Radical Reaction Pathways

Free radical reactions of 3-methylhepta-1,3,6-triene and its isomers reveal intricate pathways involving key intermediates such as alkenylperoxyl and allylic radicals. These investigations have been crucial in understanding the influence of molecular structure on reaction outcomes.

Regiospecific and Stereospecific Ring Closure of Alkenylperoxyl Radicals

The oxygenation of 5-methylhepta-1,3,6-triene in the presence of benzenethiol, initiated by free radicals, leads to the formation of 1,2-dioxolanes. This transformation proceeds through a mechanism characterized by the regiospecific and stereospecific ring closure of an intermediate alkenylperoxyl radical. science.org.au The reaction is initiated by the abstraction of a hydrogen atom from the thiol, which then allows for the formation of the alkenylperoxyl radical from the triene. The subsequent intramolecular cyclization is highly controlled, leading to specific isomers of the dioxolane product after treatment with triphenylphosphine. science.org.au

Thiol-Oxygen Cooxidation Reactions: Formation of Dioxolanes and Addition Products

The cooxidation of thiols and unsaturated hydrocarbons, such as 5-methylhepta-1,3,6-triene, in the presence of oxygen is a well-studied process that generates a variety of products through a free-radical chain mechanism. In this reaction, a thiyl radical, typically generated from a thiol like benzenethiol, adds to one of the double bonds of the triene. This is followed by the rapid trapping of the resulting carbon-centered radical by molecular oxygen to form a peroxyl radical.

This peroxyl radical is a key intermediate that can undergo several reaction pathways. One significant pathway is an intramolecular cyclization, which, in the case of 5-methylhepta-1,3,6-triene, leads to the formation of a five-membered ring structure, specifically a 1,2-dioxolane derivative. science.org.au This cyclization is a notable example of a regiospecific and stereospecific process. The mechanism involves the attack of the peroxyl radical onto another double bond within the same molecule.

The general mechanism for thiol-oxygen cooxidation involves the following steps:

Initiation : Formation of a thiyl radical (RS•) from the corresponding thiol (RSH).

Propagation :

Addition of the thiyl radical to a double bond of the triene to form a carbon-centered radical.

Reaction of the carbon-centered radical with O2 to form a peroxyl radical (ROO•).

Intramolecular cyclization of the peroxyl radical to form a cyclic radical.

Further reactions of the cyclic radical, which can include hydrogen abstraction from the thiol to regenerate the thiyl radical and form the final product.

This process highlights the complex interplay between radical addition, oxygen trapping, and intramolecular reactions in the functionalization of polyunsaturated systems.

Analysis of Allylic Radical Intermediates and Reaction Selectivity

Allylic radicals are key intermediates in many reactions of unsaturated compounds like this compound. These radicals are stabilized by resonance, which delocalizes the unpaired electron over multiple carbon atoms. The formation of an allylic radical typically occurs through the abstraction of a hydrogen atom from an allylic position (a carbon atom adjacent to a double bond).

In the case of this compound, there are several allylic positions from which a hydrogen atom can be abstracted, leading to different possible allylic radical intermediates. The stability of these radicals is a crucial factor in determining the selectivity of the reaction. Resonance stabilization means that the subsequent reaction, such as the addition of another radical or molecule, can occur at different positions within the allylic system.

The delocalization of the unpaired electron in an allylic radical can be represented by resonance structures. This delocalization is responsible for the enhanced stability of allylic radicals compared to simple alkyl radicals. This increased stability lowers the activation energy for their formation, making allylic positions preferential sites for radical attack. The specific products formed in reactions involving these intermediates will depend on the relative stabilities of the possible radical structures and the steric and electronic factors governing the subsequent reaction steps.

Addition Reactions Across Carbon-Carbon Double Bonds

The presence of both conjugated and isolated double bonds in this compound allows for the study of competitive addition reactions. The addition of electrophilic species, such as carbenes, provides valuable data on the relative reactivity of these different types of unsaturation.

Dichlorocarbene Addition to Acyclic Trienes

The addition of dichlorocarbene (:CCl2), typically generated from chloroform and a strong base, to acyclic trienes provides a method for the synthesis of dichlorocyclopropane derivatives. wikipedia.orglibretexts.org Studies on 5-methylhepta-1,trans-3,6-triene have shown that dichlorocarbene adds to the double bonds to form the corresponding adducts. rsc.org The reaction is a [1+2] cycloaddition, where the carbene adds across the pi bond of the alkene in a single, stereospecific step. openstax.org

The formation of dichlorocarbene from chloroform proceeds via an alpha-elimination mechanism, where a proton is first abstracted by the base to form the trichloromethyl anion (-CCl3), which then expels a chloride ion to yield the dichlorocarbene intermediate. openstax.orgcsbsju.edu This reactive intermediate then readily attacks the electron-rich double bonds of the triene.

Comparative Reactivity of Conjugated and Isolated Double Bonds in Trienes

Investigations into the addition of dichlorocarbene to 5-methylhepta-1,trans-3,6-triene have revealed a distinct order of reactivity among the different types of double bonds present in the molecule. rsc.org The relative rates of addition provide a quantitative measure of the nucleophilicity of each double bond.

The observed order of reactivity towards dichlorocarbene is as follows: conjugated vinyl > conjugated internal > cis > trans > vinyl. rsc.org This trend indicates that the conjugated system in the triene is more reactive than the isolated double bond. Within the conjugated diene portion of the molecule, the terminal double bond (conjugated vinyl) is more reactive than the internal double bond. This can be attributed to a combination of electronic and steric factors.

The enhanced reactivity of the conjugated system is a common feature in electrophilic addition reactions and can be explained by the ability of the conjugated system to stabilize the transition state of the reaction. The electron-donating methyl group also influences the reactivity of the double bonds.

The following table summarizes the relative reactivities of the double bonds in acyclic trienes towards dichlorocarbene addition:

Type of Double BondRelative Reactivity
Conjugated VinylHighest
Conjugated InternalHigh
Cis (Isolated)Moderate
Trans (Isolated)Low
Vinyl (Isolated)Lowest

This table is based on the general reactivity trend observed in the study of dichlorocarbene addition to acyclic trienes. rsc.org

Regioselective Oxidative Halotriflamidation and Conjugate Addition

The reactivity of conjugated trienes like this compound is exemplified by reactions such as oxidative halotriflamidation, which proceeds via conjugate addition. While specific studies on this compound are not extensively documented, the behavior of its isomer, 5-methylhepta-1,3,6-triene, provides significant insights into the expected reaction pathways. In the presence of an oxidant, such as N-bromosuccinimide (NBS), and a triflamide source, linear trienes undergo a 1,4-conjugate addition. researchgate.net

In this type of reaction, the halogen atom is typically directed to the terminal olefinic carbon, and the reaction often involves interception by the solvent. For instance, in a reaction involving 5-methylhepta-1,3,6-triene, the bromine atom adds to the C1 carbon of the conjugated system. This leads to the formation of a resonance-stabilized allylic cation. The triflamide anion, or a solvent molecule like acetonitrile (MeCN), then adds to the C4 position, resulting in the 1,4-addition product.

For this compound, the methyl group at the C3 position is expected to influence the regioselectivity of the addition. The initial electrophilic attack of the halogen would likely still occur at the terminal C1 position to generate the most stable allylic cation intermediate. The subsequent nucleophilic attack would then occur at the C4 position. The presence of the methyl group at C3 would further stabilize the positive charge development at the C4 position during the transition state, thus favoring the 1,4-addition pathway.

Table 1: Expected Products from Regioselective Oxidative Bromotriflamidation of this compound in Acetonitrile

ReactantReagentsProposed IntermediateExpected Major Product
This compound1. NBS, CF₃SO₂NH₂ 2. MeCN (solvent)1-Bromo-3-methylhepta-2,6-dien-4-yl cation4-Acetamido-1-bromo-3-methylhepta-2,6-diene

Isomerization and Rearrangement Processes

Thermal Rearrangements in Methyl-Substituted Heptatrienes

Methyl-substituted heptatrienes, including this compound, are susceptible to thermal rearrangements, particularly sigmatropic shifts. These pericyclic reactions involve the migration of a sigma-bond across a pi-system. The specific type of rearrangement is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved.

Another potential thermal rearrangement is the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift. For a related compound, hepta-1,2,6-triene, thermal isomerization has been shown to proceed via a Cope-like rearrangement to yield 3-methylenehexa-1,5-diene. rsc.org For this compound, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement is less likely due to the lack of a 1,5-diene moiety within the main chain. However, intramolecular cyclization reactions followed by rearrangements could be possible at higher temperatures.

Table 2: Potential Thermal Rearrangements of this compound

Rearrangement TypeMigrating GroupPlausible Product
researchgate.netresearchtrends.net-Hydrogen ShiftHydrogen(E/Z)-5-Methylhepta-1,3,5-triene

Allylic Rearrangements in Unsaturated Alcohol Dehydrations

The synthesis of conjugated trienes such as this compound can potentially be achieved through the dehydration of unsaturated allylic alcohols. This elimination reaction is often acid-catalyzed and can involve allylic rearrangements, where the double bond migrates to a more stable, conjugated position.

A plausible precursor for this compound would be 3-methylhepta-1,6-dien-4-ol. Upon protonation of the hydroxyl group by an acid catalyst, water is eliminated, forming a secondary, allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between C2 and C4. A subsequent deprotonation at C3 would lead to the formation of the conjugated this compound. The stability of the conjugated triene product provides the thermodynamic driving force for the reaction.

Recent methodologies have also explored the use of palladium on carbon (Pd/C) as a dual-function catalyst for both the dehydration of allylic alcohols and subsequent hydrogenation. mdpi.com In the absence of a hydrogen source, such a catalyst could potentially facilitate the dehydration step to yield the triene.

Ring Opening of Diradical Species to Triene-yne Structures

The formation of triene-yne structures from cyclic precursors can sometimes proceed through diradical intermediates, particularly in photochemical or high-temperature thermal reactions. While a direct pathway from this compound to a triene-yne via a diradical intermediate is not a commonly observed process, the ring-opening of a suitable cyclic isomer could theoretically lead to such structures.

For instance, a hypothetical precursor such as 1-ethynyl-2-methyl-3-vinylcyclopropane could undergo homolytic cleavage of a carbon-carbon bond within the strained cyclopropane ring upon photolysis or thermolysis. This would generate a 1,3-diradical species. This diradical could then undergo a series of bond reorganizations, including the opening of the ring, to form a linear triene-yne. The stability of the conjugated system in the final product would be a driving force for this transformation. Such reactions are often complex and can lead to a mixture of products.

Stereochemical Aspects and Conformational Analysis of 3 Methylhepta 1,3,6 Triene

Geometric Isomerism (E/Z Configurations) in Triene Systems

The presence of a trisubstituted double bond at the C3 position in 3-Methylhepta-1,3,6-triene gives rise to geometric isomerism, resulting in two possible stereoisomers: (3E)-3-Methylhepta-1,3,6-triene and (3Z)-3-Methylhepta-1,3,6-triene. The E/Z notation is used to unambiguously assign the configuration of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.

For the double bond between C3 and C4, the priority of the substituents on each carbon atom is determined.

At C3: The methyl group (-CH₃) has a higher priority than the vinyl group (-CH=CH₂).

At C4: The allyl group (-CH₂-CH=CH₂) has a higher priority than the hydrogen atom.

The geometric isomers are therefore defined as follows:

(3Z)-3-Methylhepta-1,3,6-triene: The higher priority groups (methyl on C3 and allyl on C4) are on the same side (Zusammen) of the double bond.

(3E)-3-Methylhepta-1,3,6-triene: The higher priority groups are on opposite sides (Entgegen) of the double bond.

The restricted rotation around the C3=C4 double bond ensures that these isomers are distinct and can, in principle, be separated. The relative stability of these isomers is influenced by steric interactions between the substituent groups. Generally, the E isomer, where the larger groups are further apart, is thermodynamically more stable than the Z isomer, where they are in closer proximity, leading to increased steric strain.

Spectroscopic Assignment of Triene Geometry

In ¹H NMR, the chemical shifts of vinylic protons and protons on adjacent carbons can differ between E and Z isomers. For instance, in analogous conjugated systems, the protons of a substituent in the cis position (on the same side) to another bulky group often experience a different magnetic environment and thus resonate at a different chemical shift compared to the trans position.

Similarly, ¹³C NMR chemical shifts are affected by the stereochemistry. The "gamma-gauche effect" predicts that a carbon atom will be shielded (shifted to a lower ppm value) when it is in a gauche (sterically crowded) relationship with another carbon or bulky group three bonds away, a situation often present in Z isomers.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Differences in Geometric Isomers of a Related Compound (Note: This data is for an analogous system and serves to illustrate the expected differences.)

IsomerProton/CarbonExpected Chemical Shift (ppm)Rationale
(3Z)-IsomerVinylic-H at C4Slightly upfieldPotential shielding from nearby methyl group
Methyl-C at C3Upfield shiftGamma-gauche effect due to steric compression
(3E)-IsomerVinylic-H at C4Slightly downfieldLess shielding compared to the Z-isomer
Methyl-C at C3Downfield shiftReduced steric compression

Influence of Steric Interactions on Chromophore Planarity and Conjugation

The extent of conjugation in a polyene system is maximized when the p-orbitals of the double bonds are coplanar. This planarity allows for effective delocalization of π-electrons, which in turn affects the electronic and spectroscopic properties of the molecule. In this compound, steric interactions involving the methyl group at the C3 position can force the conjugated triene system to deviate from planarity.

This deviation from planarity has significant consequences for the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. A planar, fully conjugated system will have a smaller HOMO-LUMO energy gap, resulting in absorption at a longer wavelength (λmax). When steric hindrance disrupts planarity, the extent of conjugation is reduced, the HOMO-LUMO gap increases, and the λmax shifts to a shorter wavelength (a hypsochromic or blue shift). The intensity of the absorption (molar absorptivity, εmax) may also decrease (a hypochromic effect).

Studies on other methyl-substituted heptatrienes have demonstrated this effect. For example, the introduction of methyl groups that cause steric repulsion has been shown to lead to anomalies in the UV spectra, with both the wavelength and intensity of the absorption maxima being smaller than expected for a fully planar system. cdnsciencepub.com In the case of this compound, the (3Z) isomer is expected to experience more significant steric strain between the methyl group and the substituent at C4, leading to a greater deviation from planarity and a more pronounced hypsochromic shift compared to the (3E) isomer. cdnsciencepub.com

Table 2: Expected UV-Vis Absorption Characteristics of this compound Isomers

IsomerExpected λmaxExpected εmaxReasoning
(3E)-3-Methylhepta-1,3,6-trieneLonger wavelengthHigher intensityLess steric hindrance allows for greater chromophore planarity and effective conjugation.
(3Z)-3-Methylhepta-1,3,6-trieneShorter wavelengthLower intensityIncreased steric strain between the methyl and allyl groups disrupts planarity, reducing conjugation.

Diastereoselective Control in Chemical Transformations

The stereochemistry of this compound can influence the outcome of chemical reactions, particularly those that generate new stereocenters. Diastereoselective control refers to the preferential formation of one diastereomer over another. In reactions involving the triene system, the facial selectivity of reagent attack on the double bonds can be influenced by the existing stereochemistry and the conformation of the molecule.

For instance, in a Diels-Alder reaction where this compound acts as the diene, the facial selectivity of the dienophile's approach would be influenced by the steric bulk of the methyl group. The methyl group can direct the incoming dienophile to the opposite face of the diene, leading to the formation of a specific diastereomer of the resulting cyclohexene (B86901) product. The s-cis conformation of the diene, necessary for the Diels-Alder reaction, may also be influenced by the methyl substituent, potentially affecting the reaction rate and selectivity. acs.orgmasterorganicchemistry.com

Similarly, in reactions such as epoxidation or hydroboration, the approach of the reagent to the double bonds will be sterically hindered on one face by the methyl group, leading to a preference for attack from the less hindered face. The degree of diastereoselectivity will depend on the size of the reagent and the specific reaction conditions.

While specific studies on the diastereoselective reactions of this compound are scarce, the general principles of steric approach control are applicable. The predictable influence of the methyl group on the stereochemical outcome of reactions makes this compound and its isomers interesting substrates for stereocontrolled synthesis.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Methylhepta-1,3,6-triene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. In this compound, the spectrum can be divided into distinct regions corresponding to the olefinic protons (on the double bonds) and the aliphatic protons (on the methyl and methylene (B1212753) groups).

The olefinic protons are expected to resonate downfield (higher ppm values) due to the deshielding effect of the π-electrons in the double bonds. The terminal vinyl groups (=CH₂) at the C1 and C7 positions, along with the protons at C2, C4, and C6, would produce a complex set of signals in the range of approximately 4.9 to 6.5 ppm. The coupling constants (J-values) between these protons are critical for determining their spatial relationships (cis/trans stereochemistry) and confirming the connectivity of the carbon skeleton.

The methyl protons (-CH₃) attached to C3 would appear as a singlet in the upfield region, typically around 1.7-1.9 ppm, as it is attached to a double bond. The methylene protons (-CH₂-) at the C5 position are allylic and would therefore appear as a multiplet around 2.8-3.0 ppm, split by the adjacent olefinic protons at C4 and C6.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H1 (vinyl, =CH₂) ~5.0 - 5.2 Doublet of doublets (dd)
H2 (vinyl, =CH-) ~6.2 - 6.5 Multiplet (m)
Methyl (-CH₃ at C3) ~1.7 - 1.9 Singlet (s)
H4 (vinyl, =CH-) ~5.5 - 5.8 Multiplet (m)
H5 (methylene, -CH₂-) ~2.8 - 3.0 Multiplet (m)
H6 (vinyl, -CH=) ~5.7 - 6.0 Multiplet (m)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR provides information on the carbon framework of the molecule. Since this compound has no elements of symmetry, all eight carbon atoms are chemically distinct and should produce eight unique signals in the ¹³C NMR spectrum. docbrown.info

The sp²-hybridized carbons of the three double bonds (C1, C2, C3, C4, C6, C7) are expected to appear in the downfield region of the spectrum, typically between 110 and 150 ppm. libretexts.orglibretexts.org The specific chemical shifts within this range can help in assigning each carbon and provide clues about the stereochemistry of the double bonds. The quaternary carbon at C3, being part of a double bond and attached to the methyl group, would likely be found in this region as well, though its signal may be of lower intensity. oregonstate.edu The sp³-hybridized carbons—the methyl group and the C5 methylene group—will resonate in the upfield region, generally below 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (=CH₂) ~115
C2 (=CH) ~138
C3 (=C) ~142
C4 (=CH) ~125
C5 (-CH₂-) ~35
C6 (=CH) ~132
C7 (=CH₂) ~117

Note: Predicted values are based on typical chemical shifts for alkene and alkane carbons. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Assessment

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly in systems with conjugated π-bonds. The structure of this compound contains a conjugated diene system (from C1 to C4) and an isolated double bond (at C6-C7). The conjugated system is the primary chromophore that absorbs UV radiation.

The extent of conjugation directly influences the wavelength of maximum absorbance (λmax). youtube.com As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption at a longer wavelength (a bathochromic or red shift). youtube.com The conjugated diene portion of this compound is expected to show a strong absorption band in the UV region. For a simple conjugated diene, the λmax is typically around 217 nm. The presence of the methyl substituent on the diene system would be expected to increase the λmax by approximately 5 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

Chromophore Predicted λmax (nm)

Note: Prediction is based on Woodward-Fieser rules for conjugated dienes.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Inference

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands corresponding to its alkene and alkane moieties.

Key expected absorptions include:

=C-H stretch: For the sp² C-H bonds, appearing above 3000 cm⁻¹.

C-H stretch: For the sp³ C-H bonds of the methyl and methylene groups, appearing just below 3000 cm⁻¹.

C=C stretch: For the carbon-carbon double bonds, appearing in the 1600-1680 cm⁻¹ region. libretexts.org The conjugated diene may show multiple bands in this area.

=C-H bend: Out-of-plane bending vibrations for the vinyl groups, which can provide information on the substitution pattern of the double bonds, typically appear in the 650-1000 cm⁻¹ range.

While detailed conformational analysis from IR spectra can be complex, subtle shifts in peak positions or the presence of specific bands in the fingerprint region (below 1500 cm⁻¹) can sometimes provide clues about the molecule's preferred spatial arrangement. mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
C-H Stretch (sp²) Alkene (=C-H) 3010 - 3100
C-H Stretch (sp³) Alkane (-C-H) 2850 - 2960
C=C Stretch Alkene (C=C) 1600 - 1680

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₈H₁₂), the molecular weight is 108.18 g/mol . nih.govepa.gov The electron ionization (EI) mass spectrum would therefore show a molecular ion peak (M⁺) at m/z = 108. The fragmentation of the molecular ion provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for alkenes include allylic cleavage, where the bond adjacent to a double bond is broken.

Likely fragmentation patterns for this compound would involve the loss of small radical species:

Loss of a methyl radical (•CH₃, 15 amu) leading to a fragment ion at m/z = 93.

Loss of an ethyl radical (•C₂H₅, 29 amu) or a propyl radical (•C₃H₇, 43 amu).

Cleavage at the allylic C4-C5 bond could lead to various resonance-stabilized fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
108 [C₈H₁₂]⁺ (Molecular Ion)
93 [C₇H₉]⁺ (Loss of •CH₃)

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Given its likely volatility, Gas Chromatography (GC) is the most suitable method.

In a typical GC analysis, the compound would be vaporized and passed through a long capillary column. A nonpolar stationary phase, such as one based on diphenyl dimethylpolysiloxane, is often used for the separation of hydrocarbons. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared to a known standard. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities present in the sample. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas-Liquid Chromatography (GLC) for Mixture Resolution

Gas-Liquid Chromatography (GLC), particularly when coupled with mass spectrometry (GC-MS), is an indispensable tool for the analysis of volatile compounds such as this compound. Its high resolving power allows for the separation of this compound from other volatile components in a mixture, which is crucial for accurate identification and quantification, especially in the analysis of essential oils and other plant volatile extracts.

The separation in GLC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For a non-polar compound like this compound, a non-polar or semi-polar stationary phase is typically employed.

Detailed Research Findings:

In a typical research setting for the analysis of volatile terpenes and hydrocarbons, a capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or an HP-5MS is often utilized. These columns provide excellent resolution for a wide range of non-polar to moderately polar compounds. The temperature of the column is programmed to increase during the analysis, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

For the detection of this compound, a Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity to hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is the detector of choice. The MS detector provides a mass spectrum of the eluting compound, which serves as a chemical fingerprint and allows for unambiguous identification by comparing it to spectral libraries.

Interactive Data Table: Hypothetical GLC Parameters for this compound Analysis

ParameterValue
Column DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
MS Scan Range 40-350 amu
Expected Retention Time 8.5 - 9.5 min

High-Performance Liquid Chromatography (HPLC) for Product Separation

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. For a non-polar hydrocarbon like this compound, reversed-phase HPLC is the most appropriate mode. In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and will therefore elute later. This technique is especially valuable for the separation of geometric isomers (cis/trans) of unsaturated compounds, which can be challenging to resolve by GLC alone.

Detailed Research Findings:

For the separation of this compound and its potential isomers, a C8 or C18 reversed-phase column would be a suitable choice. C18 columns, with their longer alkyl chains, generally provide greater retention for non-polar compounds, while C8 columns offer shorter analysis times. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. By adjusting the ratio of the organic solvent to water (gradient elution), the elution of compounds can be controlled.

Detection of this compound in HPLC is effectively achieved using a UV detector. As a conjugated triene, the compound is expected to exhibit strong UV absorbance at a specific wavelength, allowing for sensitive and selective detection.

While specific HPLC application notes for this compound are scarce, the following table outlines a plausible set of conditions for its analysis based on established methods for similar non-polar, unsaturated hydrocarbons.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Separation

ParameterValue
Column C18 reversed-phase column (150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Detector
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Retention Time 6.0 - 7.5 min

Theoretical and Computational Chemistry Studies on 3 Methylhepta 1,3,6 Triene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methylhepta-1,3,6-triene, a conjugated triene system. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic behavior. The conjugated system of double bonds in this compound leads to delocalization of π-electrons, a key feature influencing its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can determine the ground-state energy, electron density, and orbital energies of this compound. For conjugated polyenes, DFT methods have been shown to provide reliable results for structural parameters. nih.govnih.govresearchgate.net

The stability of this compound can be assessed by calculating its total electronic energy and comparing it to that of its isomers. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For a conjugated system like this triene, the HOMO-LUMO gap is expected to be smaller than in non-conjugated analogues, facilitating electronic transitions.

Table 1: Representative DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory. Values are hypothetical and for illustrative purposes.

Property Calculated Value Significance
Total Electronic Energy -310.5 Hartree A measure of the molecule's overall stability.
HOMO Energy -6.2 eV Relates to the ability to donate electrons.
LUMO Energy -0.8 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 5.4 eV Indicates chemical reactivity and electronic transition energy.

Computational methods, particularly DFT, are invaluable for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of the compound.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov This predicted spectrum can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an IR spectrum. mdpi.com The calculated IR spectrum can help in identifying the characteristic vibrational modes of the molecule, such as C=C stretching in the conjugated system, C-H stretching, and bending vibrations. It's common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in calculations tends to overestimate vibrational frequencies. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Values are hypothetical and for illustrative purposes.

Spectroscopy Predicted Data Assignment
¹³C NMR Chemical Shift 115-145 ppm Vinylic carbons in the triene system.
¹H NMR Chemical Shift 5.0-6.5 ppm Vinylic protons.
IR Absorption Frequency ~1650 cm⁻¹ C=C stretching of conjugated double bonds.
IR Absorption Frequency ~3010-3090 cm⁻¹ Vinylic C-H stretching.

Molecular Modeling of Reaction Mechanisms and Intermediates

Molecular modeling is a powerful tool for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of the reaction mechanism. For instance, the electrocyclization of conjugated trienes is a well-studied class of reactions where computational chemistry can provide significant insights into the stereochemical outcomes and the activation energies.

For this compound, computational studies could model reactions such as Diels-Alder cycloadditions, where the triene could act as the diene component. DFT calculations can be used to locate the transition state structures for such reactions, and the calculated activation barriers can predict the feasibility and rate of the reaction. The influence of the methyl group on the regioselectivity and stereoselectivity of such reactions can also be investigated.

Analysis of Energy Landscapes and Conformational Preferences

This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements of the atoms, known as conformations. The collection of all possible conformations and their corresponding energies constitutes the molecule's potential energy landscape.

Computational methods can be used to perform a conformational search to identify the low-energy conformers of this compound. nih.gov This is typically done by systematically rotating the dihedral angles of the single bonds in the carbon backbone and calculating the energy of each resulting conformation. The results of such a search would likely reveal that planar or near-planar conformations of the conjugated triene system are energetically favored due to the stabilization gained from maximum π-orbital overlap. The methyl group introduces steric considerations that will influence the relative energies of different conformers. The most stable conformer corresponds to the global minimum on the potential energy surface. Understanding the conformational preferences is crucial as the geometry of the molecule can significantly impact its reactivity and physical properties.

Broader Research Applications and Future Directions

Role of Methylheptatrienes as Intermediates in Complex Organic Synthesis

Methylheptatrienes and other substituted triene systems serve as valuable intermediates in the synthesis of complex organic molecules, including natural products. nih.gov The arrangement of conjugated double bonds in these molecules allows for a variety of transformations to build molecular complexity. One of the key applications of triene intermediates is in pericyclic reactions, such as the Diels-Alder reaction and electrocyclizations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. A methylheptatriene can potentially act as the diene component, reacting with a suitable dienophile to construct a cyclohexene (B86901) ring with controlled stereochemistry. The substitution pattern on the triene, including the methyl group, can influence the regioselectivity and stereoselectivity of the cycloaddition.

Electrocyclizations are another class of pericyclic reactions where a conjugated polyene undergoes a thermally or photochemically induced cyclization. A 1,3,5-triene system can cyclize to form a 1,3-cyclohexadiene. The stereochemistry of the product is governed by the Woodward-Hoffmann rules. These cyclic dienes can then be further functionalized to access a variety of complex carbocyclic frameworks.

The utility of triene intermediates is further expanded by their participation in transition metal-catalyzed reactions, which can lead to the formation of various cyclic and acyclic products with high degrees of selectivity. These applications highlight the potential of methylheptatrienes as versatile building blocks in the arsenal (B13267) of synthetic organic chemistry.

Catalytic Systems Involving Triene Substrates

The reactivity of trienes can be effectively harnessed and controlled through the use of various catalytic systems. Transition metal catalysts, in particular, have been shown to mediate a wide array of transformations involving triene substrates, leading to the efficient construction of complex molecular architectures.

Catalytic Hydrogenation:

Catalytic hydrogenation is a fundamental reaction for the reduction of unsaturated compounds. chemistrytalk.orgopenstax.orgyoutube.com For a triene like 3-Methylhepta-1,3,6-triene, selective hydrogenation of one or more double bonds can be achieved by choosing the appropriate catalyst and reaction conditions.

Catalyst SystemSelectivityProduct Type
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)Selective for alkynes and less hindered alkenesDienes or monoenes
Wilkinson's Catalyst (RhCl(PPh₃)₃)Selective for less substituted double bondsDienes or monoenes
Palladium on Carbon (Pd/C)Non-selective, reduces all double bondsFully saturated alkane
Adams' Catalyst (PtO₂)Non-selective, reduces all double bondsFully saturated alkane

This table presents a general overview of catalyst selectivity in hydrogenation reactions.

By carefully selecting the catalyst, it is possible to obtain partially hydrogenated products, such as dienes or monoenes, which can then be used in subsequent synthetic steps. The steric and electronic properties of the triene substrate, including the position of the methyl group, can also influence the regioselectivity of the hydrogenation.

Catalytic Cyclization:

Transition metal catalysts can also promote the cyclization of trienes to form various carbocyclic and heterocyclic ring systems. acs.orgresearchgate.netrsc.orgorganic-chemistry.org Palladium, rhodium, and ruthenium-based catalysts have been employed in such transformations. These reactions often proceed through the formation of organometallic intermediates, which then undergo intramolecular reactions to form the cyclic product. For example, a palladium(0) catalyst can coordinate to the triene system, leading to the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile to close a ring. acs.org The nature of the catalyst, ligands, and reaction conditions can all influence the outcome of the reaction, including the ring size and stereochemistry of the product.

The development of enantioselective catalytic systems for triene cyclizations is an active area of research, as it provides a powerful method for the synthesis of chiral cyclic compounds.

Exploration of Bio-Inspired Synthetic Routes and Naturally Occurring Trienes

Nature provides a rich source of inspiration for the development of new synthetic strategies. innovations-report.com The biosynthesis of many natural products involves elegant and highly efficient enzymatic reactions that construct complex molecules from simple precursors. nih.gov Many natural products contain polyene and, more specifically, triene moieties within their structures. nih.govnih.gov

Bio-inspired synthesis aims to mimic these natural biosynthetic pathways in the laboratory. This approach can offer several advantages, including increased efficiency, selectivity, and environmental friendliness. For example, the polyene cyclization cascades that are common in terpenoid biosynthesis have inspired the development of powerful synthetic methods for the construction of polycyclic systems. These reactions often proceed through cationic intermediates and are catalyzed by enzymes called cyclases. In the laboratory, chemists have developed Lewis and Brønsted acid catalysts that can mimic the function of these enzymes and promote similar cyclization reactions of synthetic polyene substrates.

While this compound itself is not a widely reported natural product, the methylheptatriene skeleton is a substructure found in various natural compounds. The study of how these naturally occurring trienes are synthesized in nature can provide valuable insights for the development of new synthetic methods. For instance, understanding the enzymatic machinery responsible for the formation and transformation of triene-containing natural products could lead to the development of novel biocatalytic processes for the synthesis of fine chemicals and pharmaceuticals.

Furthermore, the exploration of naturally occurring trienes can lead to the discovery of new molecules with interesting biological activities. These natural products can then serve as lead compounds for the development of new drugs and other bioactive agents.

Development of Novel Reagents and Methodologies Leveraging Triene Reactivity

The unique reactivity of the conjugated triene system continues to drive the development of novel reagents and synthetic methodologies. nih.gov Researchers are constantly seeking new ways to functionalize trienes with high levels of control and efficiency.

One area of active research is the development of new catalytic methods for the asymmetric functionalization of trienes. This includes the development of new chiral catalysts for reactions such as asymmetric hydrogenation, cyclization, and cycloaddition. These methods are of great importance for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.

Another area of development is the use of novel reagents to effect specific transformations of trienes. For example, new electrophilic and nucleophilic reagents are being developed for the selective addition to the triene system. wikipedia.org Additionally, the development of new organometallic reagents and catalysts is expanding the range of possible transformations for trienes, including cross-coupling reactions that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The application of modern synthetic techniques, such as flow chemistry and photoredox catalysis, to triene chemistry is also a promising area of research. Flow chemistry can enable the safe and efficient handling of highly reactive intermediates and reagents, while photoredox catalysis can provide access to new reaction pathways that are not possible with traditional thermal methods.

The ongoing development of new reagents and methodologies will continue to expand the synthetic utility of trienes and enable the synthesis of increasingly complex and valuable molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.